

A Technical Guide to the Basic Properties and Structure of (1S,2S)-(+)-Pseudoephedrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,2S)-(+)-Pseudoephedrine

Cat. No.: B1236762

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Introduction

(1S,2S)-(+)-Pseudoephedrine is a sympathomimetic amine, a class of compounds that mimic the effects of endogenous agonists of the sympathetic nervous system. Commonly found in plants of the Ephedra genus, it is a diastereomer of ephedrine.^{[1][2]} While it occurs naturally, the majority of commercially available pseudoephedrine is produced synthetically.^[2] Its primary clinical application is as a nasal decongestant for the relief of nasal and sinus congestion associated with conditions like the common cold, sinusitis, and allergies.^{[1][3][4]} This document provides a detailed technical overview of its fundamental properties, chemical structure, mechanism of action, and relevant experimental protocols for its analysis.

Chemical Structure and Identification

(1S,2S)-(+)-Pseudoephedrine, a substituted phenethylamine, is chemically designated as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol.^{[5][6]} It possesses two chiral centers, leading to four possible stereoisomers; the (1S,2S) form is the dextrorotary enantiomer used for pharmaceutical purposes.^[1]

Caption: 2D Structure of (1S,2S)-(+)-Pseudoephedrine.

Physicochemical Properties

The physical and chemical properties of pseudoephedrine are critical for its formulation, delivery, and biological activity. The data presented below pertains to both the free base and its more commonly used hydrochloride salt.

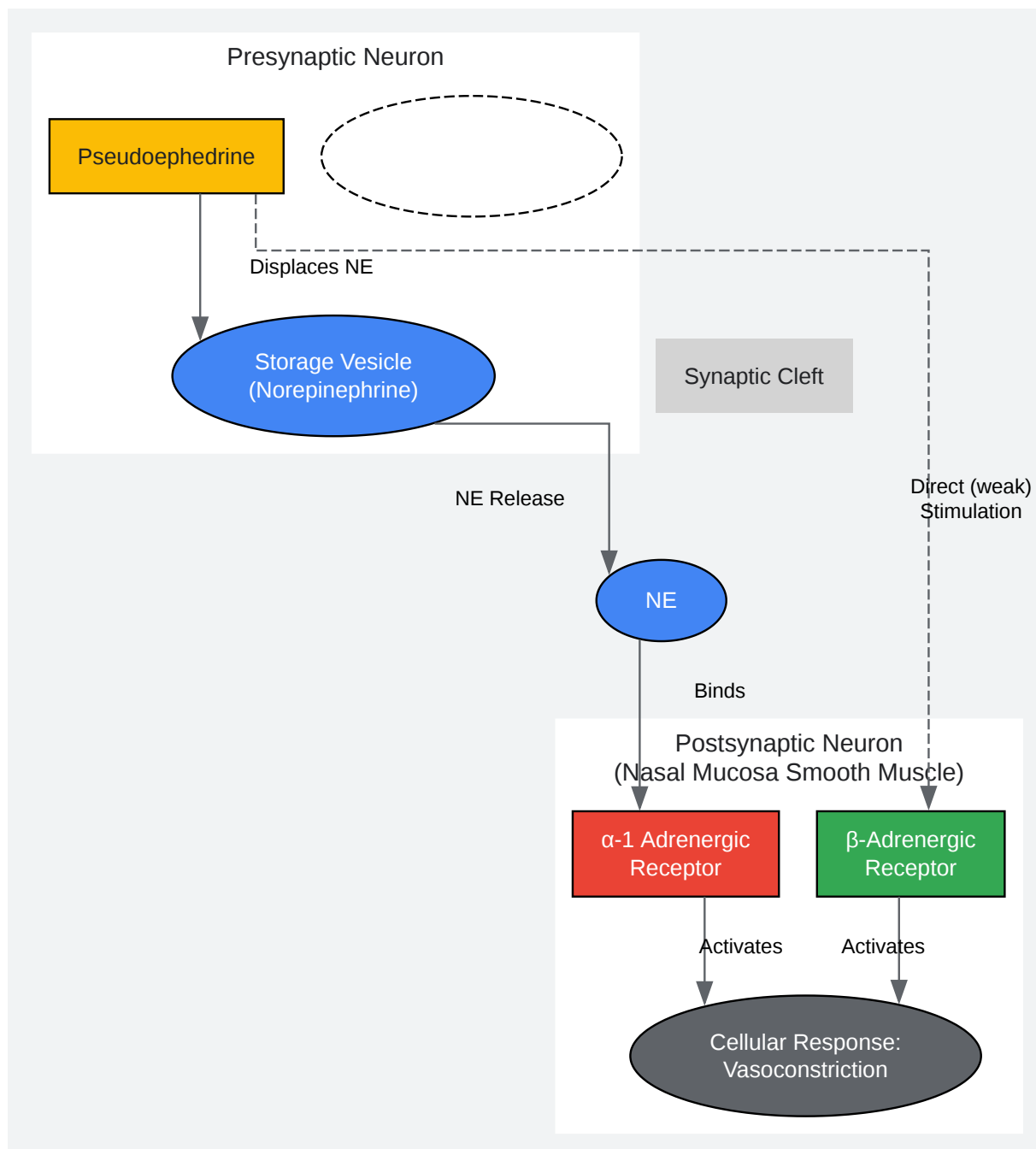
Property	(1S,2S)-(+)- Pseudoephedrine (Base)	(1S,2S)-(+)- Pseudoephedrine HCl (Salt)	Reference(s)
IUPAC Name	(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol	(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride	[5][7]
CAS Number	90-82-4	345-78-8	[8][9]
Molecular Formula	C ₁₀ H ₁₅ NO	C ₁₀ H ₁₆ ClNO	[8][9]
Molecular Weight	165.23 g/mol	201.69 g/mol	[9]
Appearance	Crystals from ether	White crystalline powder	[7]
Melting Point	118-119 °C	182-188 °C	[6][10][11]
Boiling Point	255 °C (at 760 mmHg)	N/A	[11]
Solubility	Sparingly soluble in water; freely soluble in alcohol and ether	Freely soluble in water and ethanol; sparingly soluble in methylene chloride	[6][9][10][11]
pKa	9.22 (at 25°C)	9.22 (at 25°C)	[7][10]
LogP (Octanol-Water)	0.89	N/A	[1][6]
Specific Optical Rotation	+51.2° (c=unknown, in ethanol, at 20°C)	+61.0° to +62.5° (dried substance)	[6][12]

Mechanism of Action

Pseudoephedrine is a sympathomimetic agent with a mixed mechanism of action, involving both direct and indirect effects on the adrenergic system.[3] Its primary therapeutic effect as a nasal decongestant stems from its ability to cause vasoconstriction of the blood vessels in the nasal mucosa.[13] This action reduces tissue swelling (hyperemia) and edema, leading to decreased nasal congestion and improved drainage of sinus secretions.[1][4]

The mechanism involves:

- Indirect Action: Pseudoephedrine acts as a norepinephrine-releasing agent.^[1] It is taken up into the presynaptic neuron and displaces norepinephrine (NE) from storage vesicles.^[3]
- NE Release: The displaced norepinephrine is released into the synaptic cleft.^[3]
- Receptor Activation: The increased concentration of NE in the synapse leads to the activation of postsynaptic α - and β -adrenergic receptors.^[3] The vasoconstrictor effect is primarily mediated by α -1 adrenergic receptors on the smooth muscle of blood vessels in the nasal passages.^[13]
- Direct Action: Pseudoephedrine also has a weaker, direct agonist effect on β -adrenergic receptors.^[3]^[4]



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Caption: Signaling pathway for Pseudoephedrine's decongestant action.

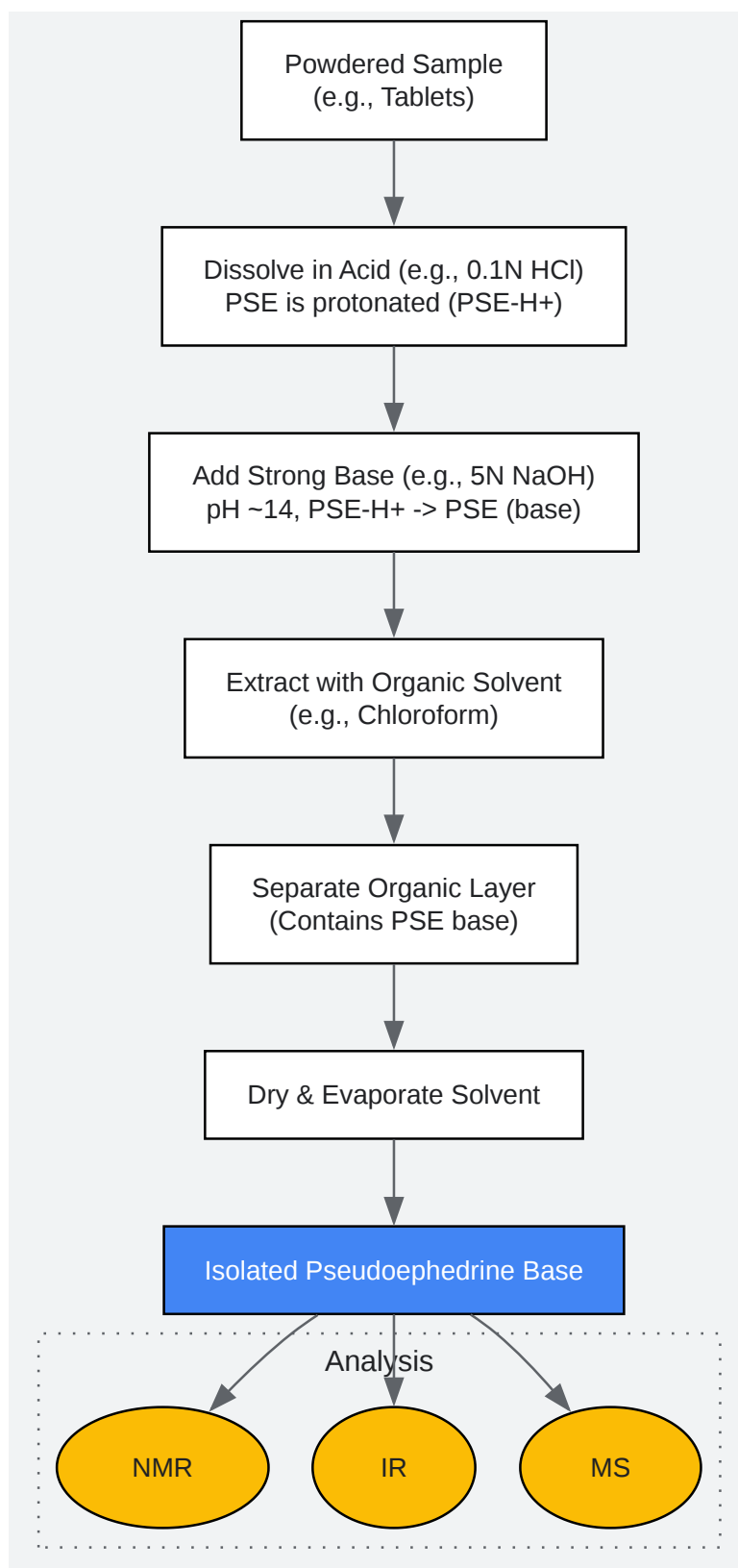
Experimental Protocols

Accurate identification and quantification of **(1S,2S)-(+)-pseudoephedrine** are essential for quality control and research. The following section details common experimental methodologies.

A common prerequisite for analysis is the isolation of pseudoephedrine from a complex matrix, such as a pharmaceutical tablet. This is typically achieved via acid-base extraction, which leverages the compound's basic amine group.

Methodology:

- **Sample Solubilization:** An accurately weighed amount of powdered sample (e.g., tablets) is dissolved in an acidic aqueous solution (e.g., 0.1 N HCl or dilute H₂SO₄) to protonate the pseudoephedrine, rendering it water-soluble.[\[10\]](#)[\[14\]](#) Excipients like sugars and salts may remain insoluble.[\[10\]](#)
- **Basification:** The aqueous solution is then made strongly basic (pH ~14) by adding a concentrated base like 5 N NaOH.[\[10\]](#)[\[15\]](#) This deprotonates the pseudoephedrine hydrochloride to its free base form.
- **Organic Extraction:** The aqueous solution is extracted multiple times with a water-immiscible organic solvent, such as chloroform or diethyl ether.[\[14\]](#)[\[16\]](#) The neutral pseudoephedrine base has higher solubility in the organic layer and partitions into it.
- **Drying and Concentration:** The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the isolated pseudoephedrine base.[\[16\]](#)



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Caption: General workflow for extraction and analysis of Pseudoephedrine.

- **Melting Point:** The melting point is determined using a standard melting point apparatus according to USP Class I methods.[17] The range between the beginning and end of melting should not exceed 2°C for the hydrochloride salt.[17]
- **Solubility (Dissolution Test):** Dissolution rates from tablet formulations can be measured using the USP Paddle Method (Apparatus II).[18][19] The experiment is typically conducted in 500-900 mL of a specified medium (e.g., distilled water or 0.1N HCl) at 37°C with a paddle speed of 50-100 rpm.[18][19] Aliquots are removed at specified time points and analyzed.
- **pKa Determination:** The pKa can be determined by two-phase acid-base titration.[14] The pseudoephedrine base is partitioned between an organic solvent (e.g., chloroform) and water. The system is then titrated with a standard acid, and the pH of the aqueous phase is monitored to determine the equilibrium constant.[14]
- **¹H and ¹³C NMR Spectroscopy:** For structural elucidation and quantification, a sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[20][21]
 - **¹H NMR:** Key signals for **(1S,2S)-(+)-pseudoephedrine** include a doublet for the C-CH₃ protons, a singlet for the N-CH₃ protons, and a doublet for the -CH-O- proton, along with multiplets for the phenyl protons.[21] Acetamide can be used as an internal standard for quantitative analysis.[21]
 - **¹³C NMR:** The spectrum shows distinct signals for each of the 10 carbon atoms, with assignments confirmed using 2D NMR techniques like HSQC.[6][22]
- **Infrared (IR) Spectroscopy:** IR spectroscopy, particularly using an Attenuated Total Reflectance (ATR) accessory, is a rapid method for identification.[10][16] The spectrum is compared to that of a certified reference standard. Key absorption bands correspond to O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.
- **Mass Spectrometry (MS):** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantification in biological matrices.[23]
 - **Ionization:** Electrospray ionization (ESI) in positive mode is typically used.
 - **Parent Ion:** The protonated molecule [M+H]⁺ appears at an m/z of 166.2.[23]

- Product Ion: Collision-induced dissociation of the parent ion yields a characteristic product ion at m/z 148.2 for quantification in Multiple Reaction Monitoring (MRM) mode.[23]

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- To cite this document: BenchChem. [A Technical Guide to the Basic Properties and Structure of (1S,2S)-(+)-Pseudoephedrine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236762#1s-2s-pseudoephedrine-basic-properties-and-structure]

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